(2Z)-2-(4-bromophenyl)-2-(hydroxyimino)ethyl 2-aminobenzoate
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Overview
Description
2-(4-Bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate is a chemical compound with the molecular formula C15H13BrN2O3 It is known for its unique structure, which includes a bromophenyl group, a hydroxyimino group, and an aminobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldoxime. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(4-bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-nitrophenyl)-2-hydroxyiminoethyl 2-aminobenzoate.
Reduction: Formation of 2-(phenyl)-2-hydroxyiminoethyl 2-aminobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoatozinc (II) complexes: These compounds contain a bromophenyl group and exhibit antimicrobial activity.
Methyl 2-{[(2Z)-4-aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates: These compounds have a similar aminobenzoate moiety and are known for their analgesic activity.
Uniqueness
2-(4-Bromophenyl)-2-hydroxyiminoethyl 2-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H13BrN2O3 |
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Molecular Weight |
349.18 g/mol |
IUPAC Name |
[(2Z)-2-(4-bromophenyl)-2-hydroxyiminoethyl] 2-aminobenzoate |
InChI |
InChI=1S/C15H13BrN2O3/c16-11-7-5-10(6-8-11)14(18-20)9-21-15(19)12-3-1-2-4-13(12)17/h1-8,20H,9,17H2/b18-14+ |
InChI Key |
DRRJEIFJHNTRME-NBVRZTHBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC/C(=N\O)/C2=CC=C(C=C2)Br)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=NO)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
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